Welcome to the BenchChem Online Store!
molecular formula C10H9NO2 B1600294 Methyl 5-cyano-2-methylbenzoate CAS No. 103261-68-3

Methyl 5-cyano-2-methylbenzoate

Cat. No. B1600294
M. Wt: 175.18 g/mol
InChI Key: NLJITVMSLMNYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07501518B2

Procedure details

5-Cyano-2-methyl-benzoic acid methyl ester (1.09 g, 6.22 mmol) was suspended in a mixture of water (25 mL) and concentrated sulfuric acid (10 mL). The yellow solution was stirred at 150° C. for 4 hours to give a pale yellow slurry. The reaction mixture was cooled to room temperature and the precipitate was isolated via suction filtration, washed with water (2×10 mL) and dried in vacuo to yield 4-methyl-isophthalic acid as a tan solid. The diacid was then suspended in MeOH (25 mL) and concentrated sulfuric acid (10 mL) and the resulting mixture was stirred at 90° C. for 14 hours to give a bright yellow solution. The MeOH was removed under reduced pressure and the remaining aqueous solution was diluted with brine (60 mL) and EtOAc (50 mL) and then neutralized with 3M NaOH until pH of aqueous layer was approximately 10. The mixture was extracted with EtOAc (3×100 mL), dried (Na2SO4), filtered, and concentrated in vacuo to give pure 4-methyl-isophthalic acid dimethyl ester as a pale orange solid (1.06 g, 82%, 2-steps). 1H NMR (CDCl3) δ 2.66 (s, 3H), 3.92 (s, 3H), 3.93 (s, 3H), 7.33 (d, 1H, J=9.0 Hz), 8.05 (dd, 1H, J=9.0, 3.0 Hz), 8.57 (d, 1H, J=3.0 Hz).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([C:10]#N)[CH:7]=[CH:6][C:5]=1[CH3:12].S(=O)(=O)(O)[OH:15].[OH2:19]>>[CH3:12][C:5]1[CH:6]=[CH:7][C:8]([C:10]([OH:15])=[O:19])=[CH:9][C:4]=1[C:3]([OH:2])=[O:13]

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)C#N)C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The yellow solution was stirred at 150° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a pale yellow slurry
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitate was isolated via suction filtration
WASH
Type
WASH
Details
washed with water (2×10 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(C=C(C(=O)O)C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.